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molecular formula C6H11NO2 B157445 4-Acetylmorpholine CAS No. 1696-20-4

4-Acetylmorpholine

Cat. No. B157445
M. Wt: 129.16 g/mol
InChI Key: KYWXRBNOYGGPIZ-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride (60 mg, 0.107 mmol) was reacted with 1-morpholin-4-yl-2-piperazin-1-yl-ethanone (34.2 mg, 0.161 mmol, Oakwood Products) using the procedure described in example 25 to give 4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (70.1 mg) as white solids. The enantiomers were separated by chiral chromatography (Diacel ChiralPak OD, eluting with 40/60 hexane/ethanol). The first peak coming off the column is the desired 2-(4-{(4S,5R)-4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (31.6 mg, white solids). HR-MS (ES, m/z): observed 736.3029, calculated for C39H48Cl2N5O5 [(M+H)+] 736.3027.
Name
4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
34.2 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2C(C3C=CC(Cl)=CC=3)N(C(Cl)=O)C(C3C=CC(C(C)(C)COC)=CC=3OCC)=N2)=CC=1.[N:38]1([C:44](=[O:52])[CH2:45]N2CCNCC2)[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1>>[N:38]1([C:44](=[O:52])[CH3:45])[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1

Inputs

Step One
Name
4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride
Quantity
60 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1N=C(N(C1C1=CC=C(C=C1)Cl)C(=O)Cl)C1=C(C=C(C=C1)C(COC)(C)C)OCC
Name
Quantity
34.2 mg
Type
reactant
Smiles
N1(CCOCC1)C(CN1CCNCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.1 mg
YIELD: CALCULATEDPERCENTYIELD 337.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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